![molecular formula C23H24N2O2S B8056016 (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B8056016.png)
(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one
Overview
Description
This compound is a complex organic molecule with multiple functional groups. The presence of a thieno[2,3-c]quinolin-4(5H)-one moiety suggests that it might be a heterocyclic compound, which are often found in pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound likely includes a planar thieno[2,3-c]quinolin-4(5H)-one core with various substituents. The ®-9-(4-(1-(dimethylamino)propan-2-yl)phenyl) moiety suggests the presence of a chiral center, which could have implications for the compound’s biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a dimethylamino group might confer basicity, while the thieno[2,3-c]quinolin-4(5H)-one moiety might influence the compound’s electronic properties .Scientific Research Applications
Antiproliferative Activities : Some derivatives of this compound have been synthesized and evaluated for their antiproliferative activities. For instance, one study found that certain derivatives exhibited significant inhibitory effects on the growth of cancer cell lines, including human hepatocellular carcinoma and non-small cell lung cancer cells. These compounds were shown to induce cell cycle arrest and apoptosis via activation of key cellular pathways (Tseng et al., 2011).
Antituberculosis Activity : A derivative, specifically a 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol, has shown high antituberculosis activity and is in the final stage of clinical trials for use in clinical practice (Omel’kov et al., 2019).
Anticancer Agents : Another study focused on synthesizing and evaluating quinolin-2-one derivatives as potential anticancer agents. Some of these compounds showed promising anticancer activity against certain cell lines, suggesting their potential as therapeutic agents (Desai et al., 2017).
Photophysical Properties : The photophysical properties of derivatives similar to the compound have been investigated. This includes studying their Stokes shifts in various solvents, which is important for understanding their behavior in different environments (Lobo & Abelt, 2003).
Corrosion Inhibitors : Research has also been conducted on the use of certain pyran derivatives, which are structurally related to the compound, as corrosion inhibitors. These studies help in understanding their effectiveness in protecting materials against corrosion (Khattabi et al., 2019).
Antimicrobial Agents : Some derivatives have been synthesized and evaluated as antimicrobial agents, showing activity against various bacterial and fungal strains. This points towards their potential use in treating infections (Patel et al., 2012).
Psychopharmacological Activity : Derivatives of this compound have also been studied for their potential psychopharmacological activities, particularly as antidepressants. This includes the evaluation of their antidepressant activity in preclinical models (de Abreu et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20/h5-11,14,26H,12H2,1-4H3,(H,24,27)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFRUAOZMVFDPQ-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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